molecular formula C3H8O B1357198 1-Propanol-d8 CAS No. 61393-63-3

1-Propanol-d8

Cat. No.: B1357198
CAS No.: 61393-63-3
M. Wt: 68.14 g/mol
InChI Key: BDERNNFJNOPAEC-RIZALVEQSA-N
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Description

1-Propanol-d8, also known as Deuterated Propanol or Deuterated propyl alcohol, is a variant of propanol where the hydrogen atoms have been replaced by deuterium . It has a molecular formula of C3D8O and a molecular weight of 68.14 .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of regular propanol, but with the hydrogen atoms replaced by deuterium . The molecular formula is C3D8O .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.912 g/mL at 25°C . It has a boiling point of 97°C and a melting point of -127°C . These properties are similar to those of regular propanol .

Scientific Research Applications

Dielectric Spectroscopy and Depolarized Dynamic Light Scattering

1-Propanol serves as a prototype in studies of monohydroxy alcohol and H-bonding systems. Dielectric spectroscopy and depolarized dynamic light scattering (DDLS) are used to investigate the reorientational dynamics of 1-propanol. This research focuses on understanding the presence of Debye relaxation and Johari-Goldstein β-process in photon correlation spectroscopy (Gabriel, Pabst, & Blochowicz, 2017).

Photochemical and Photocatalytic Degradation

The reactivity of 1-propanol under mild oxidizing conditions is explored, particularly in the context of its role as a contaminant in the atmosphere and in various industrial applications. Studies involve the analysis of carboxylic acids formed during the oxidation of 1-propanol, highlighting its environmental impact and potential for chemical synthesis (Ferreira Santos et al., 2019).

Kinetic Isotope Effect in Education

1-Propanol-d8 is utilized in educational demonstrations to illustrate the kinetic isotope effect in chemical reactions. This helps students understand mechanistic evidence in chemistry through observable experiments (Iskenderian-Epps, Soltis, & O'Leary, 2013).

Propanol Dehydration Studies

Research involving 1-propanol explores the dehydration processes in the presence of catalysts like H-ZSM-5 zeolite. This is significant in understanding chemical reactions at a molecular level, particularly in industrial processes (Mei & Lercher, 2017).

Energy Efficiency in CO2 Capture

Studies have examined the use of 1-propanol in creating energy-efficient solvents for CO2 capture. The combination of 1-propanol with other chemicals enhances phase separation properties, improving the overall efficiency of CO2 absorption and suggesting potential applications in environmental technology (Wang et al., 2021).

Interstellar Ice Formation

1-Propanol's role in the formation of interstellar ice is studied, particularly in the context of reactions involving CO hydrogenation. This research provides insights into the chemical processes occurring in cold dark cores of interstellar space, expanding our understanding of astrochemistry (Qasim et al., 2019).

Alternative Fuel Research

The impact of 1-Propanol/Gasoline fuel blends on engine performance is investigated, highlighting 1-propanol's potential as an alternative fuel. This research contributes to the development of more sustainable and efficient fuels for transportation (Gökmen & Aydoğan, 2022).

Spectroscopic Analysis in Pharmaceutical Development

1-Phenyl-1-propanol, related to 1-propanol, is analyzed using various spectroscopic methods for its application in developing anti-depressant drugs. This research demonstrates the importance of 1-propanol derivatives in pharmaceutical development (Xavier, Periandy, & Ramalingam, 2015).

CO2 Capture Technology Enhancement

The use of monoethanolamine/1-propanol aqueous biphasic absorbent is explored for enhancing CO2 capture technology. This research suggests potential improvements in the efficiency and effectiveness of CO2 capture processes in industrial settings (Wang et al., 2019).

Electrochemical Studies

The oxidation of 1-propanol on Pt film electrodes is studied using electrochemical methods, providing insights into the electrochemical behavior of alcohols and their oxidation products. This research has implications for the development of fuel cells and other electrochemical devices (Schnaidt et al., 2013).

Safety and Hazards

1-Propanol-d8 is classified as a dangerous good for transport . It is highly flammable and may cause serious eye damage and drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Propanol-d8 plays a significant role in biochemical reactions due to its deuterium labeling. It interacts with various enzymes, proteins, and other biomolecules, providing insights into reaction mechanisms and metabolic pathways. For instance, this compound can be used to study the activity of alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The deuterium atoms in this compound can alter the reaction kinetics, allowing researchers to investigate isotope effects and enzyme specificity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In red blood cells, for example, alcohols like this compound can affect membrane fluidity and mechanical properties . This can impact cell function and viability, as well as the transport of other molecules across the cell membrane. Additionally, this compound may influence the expression of genes involved in alcohol metabolism and stress responses, further affecting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate or inhibitor for enzymes such as alcohol dehydrogenases, altering their activity and the overall metabolic flux. The deuterium atoms in this compound can also affect hydrogen bonding and enzyme-substrate interactions, leading to changes in reaction rates and product formation . Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings due to its stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat may lead to the breakdown of the compound, affecting its efficacy and reliability in experiments. Long-term studies in in vivo models have also indicated that this compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, such as central nervous system depression and liver damage . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular metabolism and gene expression. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes catalyze the oxidation of this compound to propionaldehyde and subsequently to propionic acid . The deuterium labeling allows researchers to trace the metabolic fate of this compound and investigate its effects on metabolic flux and metabolite levels. Additionally, this compound can be used to study the role of co-factors such as NAD+ and NADH in alcohol metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophobic nature . Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in specific cellular compartments, influencing its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the cytoplasm, mitochondria, or endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function and metabolism .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptadeuterio-3-deuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-RIZALVEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583977
Record name (~2~H_7_)Propan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61393-63-3
Record name (~2~H_7_)Propan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol-d8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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